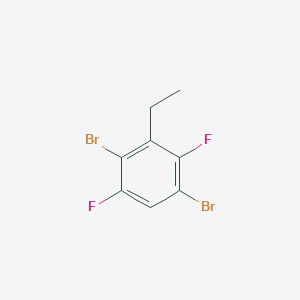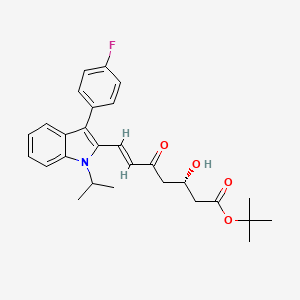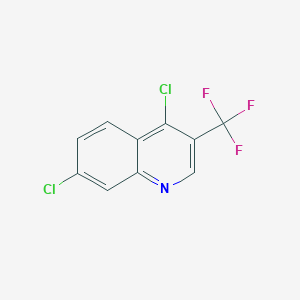
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound is known for its high energy density, stability, and efficiency, making it a popular choice for applications in mobile devices, electric vehicles, and other energy storage systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) typically involves a chemical coprecipitation method. This method ensures the uniform dispersion of transition metals at the atomic level and results in high-density spherical precursors . The process involves dissolving lithium, cobalt, manganese, and nickel salts in water, followed by the addition of a precipitating agent such as sodium hydroxide or ammonium hydroxide. The resulting precipitate is then filtered, washed, and dried. The dried precursor is then calcined at high temperatures (500-700°C) to form the final mixed metal oxide compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coprecipitation followed by spray drying and calcination. The solution containing the metal salts is sprayed through a nozzle into a heated reactor chamber, where it undergoes pyrohydrolysis to form the desired oxide compound .
Análisis De Reacciones Químicas
Types of Reactions: Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. During the charging and discharging cycles of lithium-ion batteries, lithium ions intercalate and de-intercalate between the layers of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, cobalt salts, manganese salts, and nickel salts. The reactions typically occur under controlled temperature and pressure conditions to ensure the stability and efficiency of the compound .
Major Products Formed: The major products formed from these reactions include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These products contribute to the overall performance and stability of lithium-ion batteries .
Aplicaciones Científicas De Investigación
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications. In chemistry, it is used as a cathode material in lithium-ion batteries due to its high energy density and stability . In biology and medicine, it is being explored for its potential use in medical devices and drug delivery systems . In industry, it is used in the production of electric vehicles, power tools, and renewable energy storage systems .
Mecanismo De Acción
The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves the intercalation and de-intercalation of lithium ions between the layers of the compound during the charging and discharging cycles of lithium-ion batteries . The cobalt and nickel ions play a crucial role in maintaining the structural stability of the compound, while the manganese ions contribute to its thermal stability .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide . These compounds share similar properties and applications but differ in their specific compositions and performance characteristics.
Uniqueness: Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is unique due to its combination of high energy density, stability, and efficiency. The presence of multiple transition metals allows for a balance of properties, making it a versatile and effective material for various applications .
Propiedades
Número CAS |
193215-53-1 |
|---|---|
Fórmula molecular |
Co2Li2Mn2Ni2O7 |
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
Clave InChI |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)



![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)



![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)

![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)

